2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolopyrimidine derivative characterized by distinct substituents:
- Position 2: 2-Chlorophenyl group.
- Position 5: Methyl group.
- Position 6: N-(2-Methoxyphenyl) carboxamide.
- Position 7: 3-Hydroxyphenyl group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-12-5-6-13-21(20)35-2)23(16-8-7-9-17(33)14-16)32-26(28-15)30-24(31-32)18-10-3-4-11-19(18)27/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHDILGHFDNIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
Antimicrobial Activity
Research has shown that triazolopyrimidine derivatives exhibit significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : The compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. A study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against these pathogens .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
Anticancer Activity
Emerging studies indicate that this compound may possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound inhibited cell proliferation with IC50 values of 15 µM and 20 µM respectively .
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, suggesting a potential mechanism through which it exerts its anticancer effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase Inhibition : A study highlighted that the compound exhibited strong inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 25 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound was also found to inhibit urease activity effectively, which is significant for the treatment of infections caused by Helicobacter pylori.
Data Summary Table
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on synthetic derivatives of triazolopyrimidines found that modifications in the phenyl rings significantly enhanced antimicrobial properties. The tested compound showed superior efficacy compared to other derivatives in inhibiting Salmonella growth. -
Cancer Cell Proliferation Study :
In a comparative analysis of several triazolopyrimidine derivatives against cancer cell lines, this specific compound was noted for its ability to induce apoptosis effectively while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Substituent Diversity: The 2-amino group in compounds 5j, 5k, and 5g is absent in the target compound, which instead features a 2-chlorophenyl group. The 3-hydroxyphenyl group in the target compound (vs.
Carboxamide Variations :
Key Observations :
- Melting Points : Higher melting points in 5j and 5k correlate with nitro and bromo substituents, which enhance intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent condensation reactions. A common protocol involves reacting substituted aldehydes (e.g., 2-chlorobenzaldehyde), β-keto esters, and aminotriazole derivatives under microwave irradiation (323 K, 30 min) to improve efficiency and yield . Key factors affecting yield include:
- Solvent choice : Ethanol or acetone is preferred for recrystallization.
- Catalyst : Acidic or basic additives may optimize cyclization.
- Substituent compatibility : Electron-withdrawing groups (e.g., Cl) on phenyl rings enhance reactivity .
Example Reaction Table :
| Component | Role | Optimal Molar Ratio | Yield Range |
|---|---|---|---|
| 2-Chlorobenzaldehyde | Aldehyde donor | 1:1:1 | 65–78% |
| Ethyl acetoacetate | β-Keto ester | 1:1:1 | – |
| 3-Amino-5-alkylthio-1,2,4-triazole | Triazole precursor | 1:1:1 | – |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) .
- NMR spectroscopy : Key signals include δ 10.89 ppm (NH), δ 2.59 ppm (CH₃), and aromatic proton splitting patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 468.5 for C₂₆H₂₄ClN₅O₃) validate the molecular formula .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens focus on:
- Kinase inhibition assays : Measures IC₅₀ values against targets like EGFR or CDK2 using fluorescence polarization .
- Anti-inflammatory activity : Evaluates COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) reduction in cell models .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
Advanced Research Questions
Q. How can synthetic protocols be optimized to resolve low yields in cyclization steps?
Contradictions in cyclization efficiency (e.g., 40% vs. 78% yields) arise from:
- Steric hindrance : Bulky substituents (e.g., 3-hydroxyphenyl) may slow ring closure. Use microwave-assisted synthesis to enhance kinetics .
- Byproduct formation : Monitor intermediates via LC-MS and adjust pH (pH 6–7) to suppress side reactions .
Optimization Table :
| Parameter | Low-Yield Condition | High-Yield Condition | Improvement Strategy |
|---|---|---|---|
| Temperature | 298 K | 323 K (microwave) | Enhanced ring closure |
| Solvent | DCM | Ethanol | Better solubility |
| Reaction time | 24 h | 30 min | Reduced degradation |
Q. How do structural modifications (e.g., substituent position) influence biological activity?
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
Common issues include:
- Disorder in aromatic rings : Mitigated by refining occupancy factors and using restraints on bond lengths .
- Weak diffraction : Crystals grown in acetone/ethanol mixtures (3:1 v/v) at 293 K improve resolution .
- Hydrogen bonding ambiguity : Neutron diffraction or DFT calculations clarify proton positions .
Q. How can computational modeling predict binding modes with biological targets?
Methods include:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with kinase ATP pockets (e.g., π-π stacking with Phe82) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : MLR analysis correlates substituent electronegativity with inhibitory potency (R² > 0.85) .
Data Contradictions and Resolution
- Contradiction : Variability in reported IC₅₀ values for kinase inhibition.
- Contradiction : Discrepancies in XRD-derived bond angles vs. DFT calculations.
- Resolution : Re-examine thermal displacement parameters and apply Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
